6-Methyloctan-2-one

描述

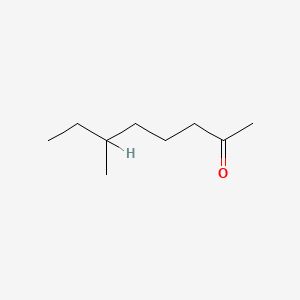

6-Methyloctan-2-one, also known as 6-methyl-2-octanone, is an organic compound with the molecular formula C9H18O. It is a ketone, characterized by the presence of a carbonyl group (C=O) bonded to two alkyl groups. This compound is a colorless liquid with a distinct odor and is used in various industrial and research applications.

准备方法

Synthetic Routes and Reaction Conditions: 6-Methyloctan-2-one can be synthesized through several methods, including:

Oxidation of 6-methyloctanol: This method involves the oxidation of 6-methyloctanol using oxidizing agents such as potassium permanganate or chromium trioxide.

Friedel-Crafts Acylation: This method involves the acylation of 6-methyloctane with acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods: In industrial settings, this compound is typically produced through large-scale oxidation processes, where 6-methyloctanol is oxidized using efficient and cost-effective oxidizing agents under controlled conditions to ensure high yield and purity.

Types of Reactions:

Oxidation: this compound can undergo further oxidation to form carboxylic acids.

Reduction: It can be reduced to 6-methyloctanol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the carbonyl group can be attacked by nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Grignard reagents, organolithium compounds.

Major Products Formed:

Oxidation: Carboxylic acids.

Reduction: 6-Methyloctanol.

Substitution: Various substituted ketones depending on the nucleophile used.

科学研究应用

6-Methyloctan-2-one has several applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.

Biology: Studied for its potential biological activity and interactions with enzymes.

Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceuticals.

Industry: Used in the production of fragrances, flavors, and as an intermediate in the synthesis of other chemicals.

作用机制

The mechanism of action of 6-methyloctan-2-one involves its interaction with various molecular targets, primarily through its carbonyl group. The carbonyl group can form hydrogen bonds and interact with nucleophiles, making it a versatile compound in chemical reactions. In biological systems, it may interact with enzymes and receptors, influencing various biochemical pathways.

相似化合物的比较

3-Methyloctan-2-one: Similar in structure but with the methyl group at a different position.

6-Methyl-5-octen-2-one: Contains a double bond, making it more reactive in certain chemical reactions.

Uniqueness: 6-Methyloctan-2-one is unique due to its specific structure, which provides distinct reactivity and properties compared to its isomers. Its position of the methyl group and the absence of double bonds make it less reactive in certain conditions but more stable, which can be advantageous in specific applications.

生物活性

6-Methyloctan-2-one, also known as 6-methyl-2-octanone, is a volatile organic compound (VOC) with the molecular formula and a molecular weight of approximately 142.24 g/mol. This compound has garnered interest in various fields, including chemistry, biology, and medicine, due to its potential biological activities and interactions with enzymes.

- IUPAC Name : 6-methyl-2-octanone

- CAS Number : 925-69-9

- Molecular Formula :

- Structure : The compound features a carbonyl group that plays a crucial role in its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its carbonyl group, which allows it to engage in hydrogen bonding and interact with various nucleophiles. This interaction can influence multiple biochemical pathways, including enzyme activity and receptor binding.

Antifungal Properties

Recent studies have highlighted the antifungal potential of this compound against Alternaria solani, a pathogen responsible for potato early blight. Key findings include:

- Inhibition of Mycelial Growth : At an effective concentration (EC50) of approximately 10.88 µL, this compound inhibited mycelial growth by over 78% at higher doses (15 µL) .

- Cell Membrane Disruption : Scanning electron microscopy revealed significant cellular abnormalities in A. solani after exposure to the compound, indicating that it compromises cell membrane integrity .

- Gene Expression Modulation : The compound downregulated the expression of pathogenic genes such as slt2 and wetA, which are crucial for sporulation and conidial maturation .

Interaction with Enzymes

This compound has been studied for its interactions with various enzymes, suggesting potential therapeutic applications. Its ability to form hydrogen bonds enhances its role as a ligand in biochemical pathways, making it a candidate for further pharmacological studies .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Type | Key Features |

|---|---|---|

| 3-Methyloctan-2-one | Ketone | Methyl group at a different position |

| 6-Methyl-5-octen-2-one | Alkene | Contains a double bond, more reactive |

| This compound | Ketone | Unique stability due to the absence of double bonds |

This comparison highlights how the position of functional groups affects the reactivity and stability of these compounds.

Case Studies

- Antifungal Efficacy : In vitro studies demonstrated that this compound significantly reduced the viability of A. solani, providing insights into its potential use as a biocontrol agent in agriculture .

- Enzyme Interaction Studies : Research indicates that this compound may interact with specific enzymes involved in metabolic pathways, enhancing our understanding of its possible therapeutic roles .

常见问题

Basic Research Questions

Q. What are the best practices for synthesizing and characterizing 6-methyloctan-2-one to ensure reproducibility?

- Methodological Answer : Synthesis should follow protocols optimized for aliphatic ketones, including stepwise alkylation and oxidation reactions. Characterization requires gas chromatography-mass spectrometry (GC-MS) for purity assessment, nuclear magnetic resonance (NMR) for structural confirmation (¹H and ¹³C spectra), and infrared (IR) spectroscopy to verify carbonyl functionality. Ensure detailed documentation of reaction conditions (solvent, temperature, catalysts) and purification methods (distillation, column chromatography) in the main manuscript, with raw spectral data provided in supplementary materials . For novel derivatives, include elemental analysis and high-resolution mass spectrometry (HRMS) to confirm molecular formulas.

Q. What analytical techniques are most effective for detecting impurities in this compound during synthesis?

- Methodological Answer : Use GC-MS for volatile impurity profiling and high-performance liquid chromatography (HPLC) for non-volatile byproducts. Quantify impurities via calibration curves using authentic standards. For trace metal analysis, employ inductively coupled plasma mass spectrometry (ICP-MS). Report detection limits and validation parameters (precision, accuracy) in supplementary data .

Advanced Research Questions

Q. How can enzyme engineering enhance the biocatalytic production of this compound?

- Methodological Answer : Mutagenesis studies (e.g., site-saturation mutagenesis) on alcohol dehydrogenases or ketoreductases can improve substrate specificity and catalytic efficiency. For instance, the L39A mutation in L-AmDH-TV doubled activity toward octan-2-one analogs, while A112G/T133G mutations enhanced activity toward branched ketones like this compound . Use directed evolution coupled with high-throughput screening (HTS) to identify optimal variants. Include kinetic parameters (kcat, KM) and molecular dynamics simulations to rationalize mutation effects .

Q. What strategies resolve contradictions in reported reaction kinetics for this compound in different solvent systems?

- Methodological Answer : Conduct solvent polarity studies using Kamlet-Taft or Hansen solubility parameters to correlate reaction rates with solvent properties. Replicate conflicting experiments under identical conditions (e.g., temperature, concentration) and analyze via Arrhenius plots to identify activation energy discrepancies. Use multivariate statistical tools (e.g., PCA) to isolate confounding variables .

Q. How can computational modeling predict the environmental fate and toxicity of this compound?

- Methodological Answer : Apply quantitative structure-activity relationship (QSAR) models to estimate biodegradation half-lives and ecotoxicity (e.g., LC50 for aquatic organisms). Use molecular docking to assess interactions with biological targets (e.g., cytochrome P450 enzymes). Validate predictions with experimental bioassays and OECD guideline-compliant tests .

Q. What gaps exist in understanding the metabolic pathways involving this compound in microbial systems?

- Methodological Answer : Use isotopic labeling (e.g., ¹³C-tracing) and metabolomics to map degradation pathways in model organisms like Pseudomonas spp. Compare genomic data (via RNA-seq) to identify upregulated enzymes during substrate utilization. Address gaps by characterizing unannotated genes via knockout studies .

Q. Methodological and Reproducibility Considerations

Q. How should researchers document experimental protocols to enable replication of studies on this compound?

- Methodological Answer : Follow journal guidelines (e.g., Medicinal Chemistry Research) to include detailed synthetic procedures, instrumentation specifications, and raw data in supplementary files. For enzyme assays, report buffer composition, cofactor concentrations, and negative controls. Use the FAIR (Findable, Accessible, Interoperable, Reusable) principles for data sharing .

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound toxicity studies?

- Methodological Answer : Fit data to sigmoidal models (e.g., Hill equation) to calculate EC50 values. Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons. Report confidence intervals and effect sizes. For small sample sizes, apply non-parametric tests (e.g., Mann-Whitney U) .

Q. Data Validation and Source Critique

Q. How can researchers critically evaluate the reliability of spectral data for this compound in public databases?

- Methodological Answer : Cross-check peak assignments in NMR spectra with predicted shifts (e.g., using ChemDraw or ACD/Labs). Validate GC-MS fragmentation patterns against the NIST library match factor (≥80% similarity). Prioritize data from peer-reviewed studies with detailed experimental sections over vendor-provided spectra .

属性

IUPAC Name |

6-methyloctan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O/c1-4-8(2)6-5-7-9(3)10/h8H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYYTUZVGGBLDOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)CCCC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10919139 | |

| Record name | 6-Methyloctan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10919139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

925-69-9 | |

| Record name | 6-Methyl-2-octanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=925-69-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Methyloctan-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000925699 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Methyloctan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10919139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-methyloctan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.929 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。